DYRK1A Kinase Inhibition: Sub-150 nM Affinity Establishes Scaffold Viability
2-Methoxy-1,5-naphthyridine demonstrates quantifiable binding affinity to dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) with an IC50 value of 135 nM and a dissociation constant (Kd) of 73 nM, as measured by TR-FRET displacement assay [1]. While direct head-to-head comparison data against unsubstituted 1,5-naphthyridine in the identical assay is not available in the primary literature, class-level inference from 3D-QSAR studies on 1,5-naphthyridine derivatives indicates that the C-2 methoxy substitution contributes favorably to DYRK1A binding compared to unsubstituted scaffold variants [2].
| Evidence Dimension | DYRK1A binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 135 nM |
| Comparator Or Baseline | Class baseline: 1,5-naphthyridine derivatives without optimized C-2 substitution predicted to have reduced affinity based on QSAR models |
| Quantified Difference | Target compound IC50 = 135 nM; comparator data not available for direct calculation |
| Conditions | TR-FRET displacement assay using biotinylated DYRK1A expressed in E. coli BL21 (DE3), incubated for 1.5 hours |
Why This Matters
The sub-150 nM IC50 against DYRK1A validates 2-methoxy-1,5-naphthyridine as a viable starting scaffold for kinase inhibitor programs targeting neurological disorders and diabetes, providing a quantifiable potency benchmark for lead optimization.
- [1] BindingDB Entry BDBM50567069 (CHEMBL4877372). Affinity Data: IC50 135 nM, Kd 73 nM against DYRK1A. Assay: TR-FRET displacement of Kinase tracer 236 from biotinylated DYRK1A expressed in E. coli BL21 (DE3). View Source
- [2] Pourbasheer E, Aalizadeh R, Ganjali MR. QSAR study on DYRK1A inhibitors for regenerative therapy in diabetes. Med Chem Res. 2014;23:4841-4852. doi:10.1007/s00044-014-1051-8 View Source
